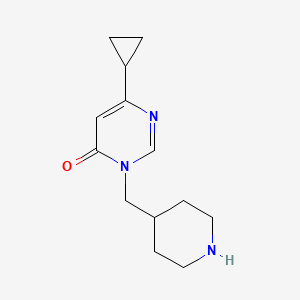

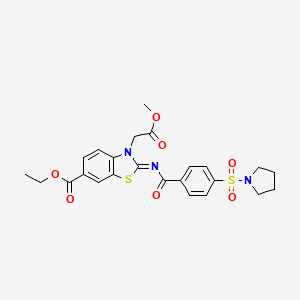

3-(2-Chlorophenyl)-7-ethoxychromen-2-one

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s appearance or any notable physical characteristics .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Anticonvulsant Activity

Compounds related to 3-(2-Chlorophenyl)-7-ethoxychromen-2-one have been studied for their potential as anticonvulsant agents. These compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . The efficacy of these compounds can be attributed to their interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the propagation of epileptic seizures .

Antinociceptive Properties

The same class of compounds has also been evaluated for their antinociceptive—or pain-relieving—properties. This is particularly relevant in the context of neuropathic pain management, where traditional painkillers may not be effective . The compounds’ ability to modulate pain perception makes them valuable for research into new pain management therapies .

Anti-inflammatory Potential

Chalcone derivatives, which share a similar structure to 3-(2-Chlorophenyl)-7-ethoxychromen-2-one , have been identified as potent anti-inflammatory agents. They have been found to be more effective than reference drugs like indomethacin and ibuprofen in certain studies . This suggests potential applications in the treatment of chronic inflammatory diseases.

Hepatoprotective Activity

The hepatotoxicity studies of these compounds have shown no significant cytotoxic effects, indicating a potential for hepatoprotective applications. This could be beneficial in developing treatments for liver diseases where oxidative stress and inflammation play a role .

Interaction with GABA A and TRPV1 Receptors

The affinity of these compounds for GABA A and TRPV1 receptors has been determined, suggesting a role in modulating neurotransmitter release and pain perception. This could lead to applications in anxiety disorders and pain syndromes .

Voltage-Gated Sodium and Calcium Channel Modulation

The interaction with voltage-gated sodium and calcium channels suggests that these compounds could be used to study the electrical activity of cells, particularly in the nervous system. This could have implications for research into epilepsy and other neurological disorders .

Analgesic Agent Development

The antinociceptive activity of these compounds, combined with their low toxicity, makes them ideal candidates for the development of new analgesic drugs. Their unique mechanism of action could provide an alternative to opioids and other pain medications with high abuse potential .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(2-Chlorophenyl)-7-ethoxychromen-2-one may also interact with various cellular targets.

Mode of Action

It’s worth noting that related compounds have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse physiological changes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ketamine, have been extensively studied . Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes

Result of Action

A related compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed anticonvulsant and analgesic activities

Action Environment

It’s known that physical, chemical, and perceived stressors can evoke non-specific responses in organisms, which are considered adaptive to enable the organism to cope with the disturbance and maintain its homeostatic state . Therefore, environmental factors could potentially influence the action of 3-(2-Chlorophenyl)-7-ethoxychromen-2-one.

Safety and Hazards

Orientations Futures

Propriétés

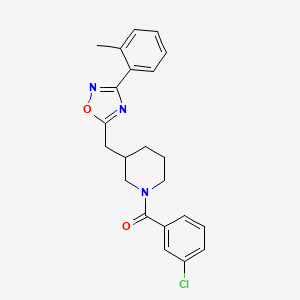

IUPAC Name |

3-(2-chlorophenyl)-7-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-2-20-12-8-7-11-9-14(17(19)21-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFPGRLKDGPYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346058 | |

| Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-7-ethoxychromen-2-one | |

CAS RN |

263365-26-0 | |

| Record name | 3-(2'-Chlorophenyl)-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)